Reduced Lipophilicity and Increased Molecular Flexibility Relative to the Valine Analog (CAS 956261-04-4)
The target compound exhibits a lower computed XLogP3 value (0.6) compared to the closest valine-based analog (0.9), indicating reduced lipophilicity that may translate to improved aqueous solubility and altered membrane partitioning [1]. Simultaneously, the methionine side chain increases rotatable bond count from 6 to 8, conferring greater conformational flexibility that may enable the compound to sample a wider range of binding poses within enzyme active sites [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and rotatable bond count (molecular flexibility) |
|---|---|
| Target Compound Data | XLogP3 = 0.6; Rotatable bonds = 8; MW = 402.49 g/mol |
| Comparator Or Baseline | (2S)-3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid (CAS 956261-04-4): XLogP3 = 0.9; Rotatable bonds = 6; MW = 370.42 g/mol |
| Quantified Difference | ΔXLogP3 = −0.3 (33% lower lipophilicity); ΔRotatable bonds = +2 (33% increase); ΔMW = +32.07 g/mol |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.6.11); same computational methodology applied to both compounds |
Why This Matters
The 0.3-unit reduction in XLogP3 can substantially influence pharmacokinetic behavior and assay compatibility; scientists screening for soluble inhibitors or designing in vivo studies should not assume that valine and methionine congeners are interchangeable without experimental solubility and permeability verification.
- [1] PubChem Compound Summaries CID 4637245 (Target) and CID 2396301 (Valine analog). Computed Properties section. National Center for Biotechnology Information, accessed April 2026. View Source
